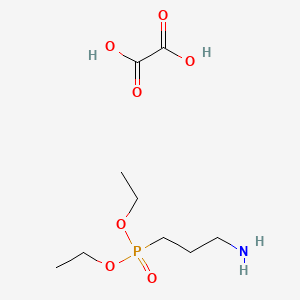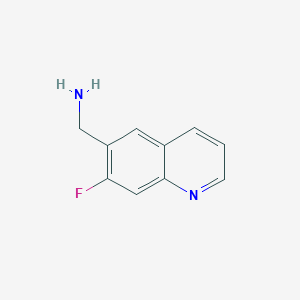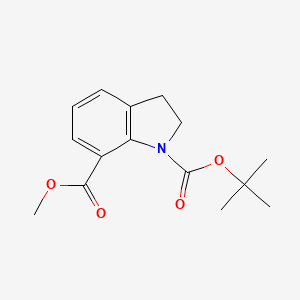
1-Tert-butyl 7-methyl indoline-1,7-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl 7-methyl indoline-1,7-dicarboxylate is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 . It belongs to the class of indoline compounds .
Synthesis Analysis
The synthesis of 1-Tert-butyl 7-methyl indoline-1,7-dicarboxylate involves several steps. The upstream synthesis route includes the use of different compounds such as 860624-91-5, 860624-88-0, 860624-89-1, and 860624-90-4 . The downstream synthesis route involves compounds like 186581-53-3, 143262-20-8, and 112106-91-9 . The synthesis process involves reactions under specific conditions .Physical And Chemical Properties Analysis
The compound is stored in a sealed, dry environment at 2-8°C . The boiling point of the compound is not specified .Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
Numéro CAS |
197460-40-5 |
|---|---|
Nom du produit |
1-Tert-butyl 7-methyl indoline-1,7-dicarboxylate |
Formule moléculaire |
C15H19NO4 |
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
1-O-tert-butyl 7-O-methyl 2,3-dihydroindole-1,7-dicarboxylate |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-9-8-10-6-5-7-11(12(10)16)13(17)19-4/h5-7H,8-9H2,1-4H3 |
Clé InChI |
FLJNKQJTQGASIL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

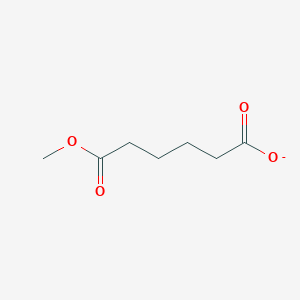
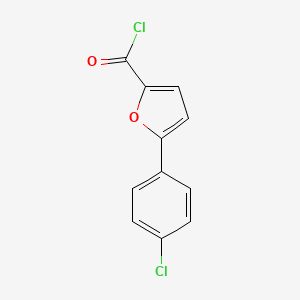
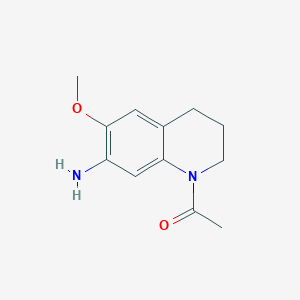
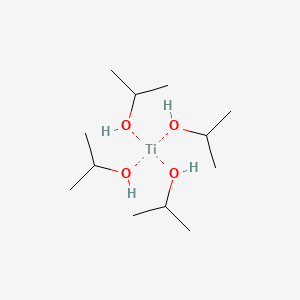
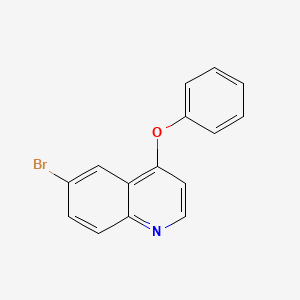
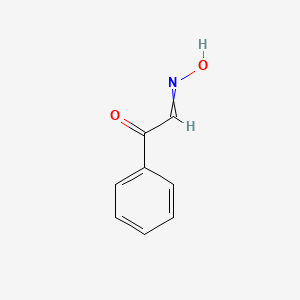
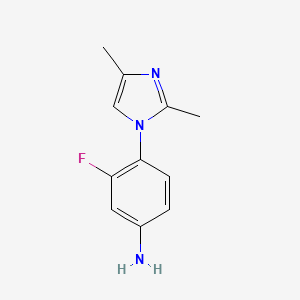
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B8814906.png)
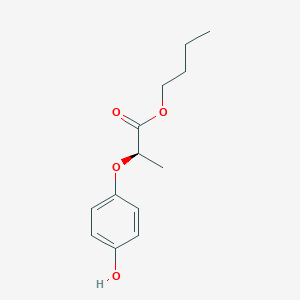

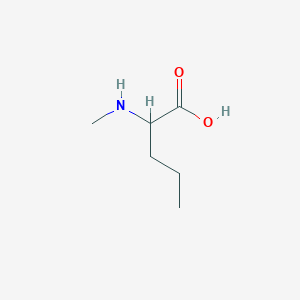
![1-[2-(Dibenzylamino)ethyl]cyclopropanol](/img/structure/B8814933.png)
